5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 5, a nitrophenyl group at position 1, and a carboxamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which then reacts with ammonia to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-carboxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as antimicrobial and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. For example, its nitrophenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitrophenyl group allows for various chemical modifications, while the carboxamide group provides stability and potential for hydrogen bonding interactions in biological systems .
Properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-10(11(12)16)6-13-14(7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMCBGFXQLMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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